21H,22H-Porphine

Beschreibung

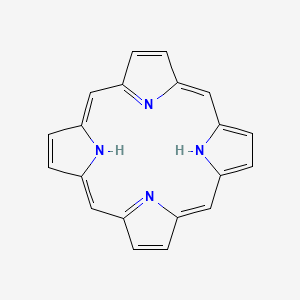

21H,22H-Porphine (C₂₀H₁₄N₄), also known as porphine, is the simplest porphyrin derivative and serves as the core structure for synthetic and naturally occurring porphyrins . Its molecular framework consists of four pyrrole rings interconnected by methine bridges, forming a planar, conjugated macrocycle. Key properties include:

Eigenschaften

CAS-Nummer |

3262-43-9 |

|---|---|

Molekularformel |

C20H14N4 |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

21,23-dihydroporphyrin |

InChI |

InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21,24H |

InChI-Schlüssel |

RKCAIXNGYQCCAL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC3=NC(=CC4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)C=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 21H,22H-Porphin erfolgt in der Regel durch die Kondensation von Pyrrol mit Aldehyden unter sauren Bedingungen. Eine gängige Methode ist das Adler-Verfahren, bei dem Pyrrol und Benzaldehyd in Propionsäure unter Rückfluss erhitzt werden. Diese Reaktion liefert Tetraphenylporphyrin, das weiter modifiziert werden kann, um 21H,22H-Porphin zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von 21H,22H-Porphin erfolgt häufig unter Verwendung ähnlicher Synthesewege, jedoch im größeren Maßstab. Die Verwendung saurer ionischer Flüssigkeiten als katalytisches Medium wurde untersucht, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern. Diese ionischen Flüssigkeiten können mehrmals wiederverwendet werden, ohne dass die katalytische Aktivität signifikant verloren geht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 21H,22H-Porphin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Porphyrin-Dikationen führen.

Reduktion: Reduktionsreaktionen können Porphyrin-Dianionen erzeugen.

Substitution: Elektrophile Substitutionsreaktionen können an den Meso-Positionen des Porphyrinrings auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Eisen(III)-chlorid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile Reagenzien wie Brom oder Chlor können unter kontrollierten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation Porphyrin-Dikationen liefern, während Reduktion Porphyrin-Dianionen erzeugt .

Wissenschaftliche Forschungsanwendungen

21H,22H-Porphin findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese verschiedener Metalloporphyrine verwendet, die wichtige Katalysatoren in organischen Reaktionen sind.

Biologie: Porphyrine spielen eine entscheidende Rolle in biologischen Systemen, wie z. B. bei der Bildung von Häm, das für den Sauerstofftransport im Blut unerlässlich ist.

Medizin: Porphyrine werden in der photodynamischen Therapie zur Behandlung bestimmter Krebsarten eingesetzt. Sie wirken als Photosensibilisatoren, die bei Lichtaktivierung reaktive Sauerstoffspezies erzeugen, was zur Zerstörung von Krebszellen führt.

Industrie: Porphyrine werden aufgrund ihrer einzigartigen optischen und elektronischen Eigenschaften bei der Entwicklung von Sensoren, Solarzellen und anderen elektronischen Geräten eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 21H,22H-Porphin beruht auf seiner Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Diese Metalloporphyrin-Komplexe können an verschiedenen biochemischen Prozessen beteiligt sein. So bindet im Häm der Eisen-Porphyrin-Komplex an Sauerstoffmoleküle und ermöglicht so deren Transport im Blutkreislauf. Die konjugierte Ringstruktur von Porphyrinen ermöglicht einen effizienten Elektronentransfer, was sie für Anwendungen in der Katalyse und Energieumwandlung geeignet macht .

Ähnliche Verbindungen:

5,10,15,20-Tetraphenyl-21H,23H-Porphin: Diese Verbindung ist strukturell ähnlich, weist jedoch Phenylgruppen an den Meso-Positionen auf.

5,10,15,20-Tetra(4-pyridyl)-21H,23H-Porphin: Diese Verbindung hat Pyridylgruppen an den Meso-Positionen, was ihre Löslichkeit und Reaktivität verbessern kann.

Einzigartigkeit: 21H,22H-Porphin ist einzigartig aufgrund seiner unsubstituierten Meso-Positionen, die eine größere Flexibilität bei chemischen Modifikationen ermöglichen. Dies macht es zu einem vielseitigen Ausgangsmaterial für die Synthese einer breiten Palette von Porphyrin-Derivaten mit maßgeschneiderten Eigenschaften für spezifische Anwendungen .

Wirkmechanismus

The mechanism of action of 21H,22H-Porphine involves its ability to form stable complexes with metal ions. These metalloporphyrin complexes can participate in various biochemical processes. For example, in heme, the iron-porphyrin complex binds to oxygen molecules, facilitating their transport in the bloodstream. The conjugated ring structure of porphyrins allows for efficient electron transfer, making them suitable for applications in catalysis and energy conversion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Modified Porphyrins

5,10,15,20-Tetraphenylporphyrin (TPP, C₄₄H₃₀N₄)

- Structure : Four phenyl groups at meso-positions.

- Molecular weight : 614.75 g/mol .

- Properties : Enhanced symmetry and stability compared to 21H,22H-porphine; insoluble in water but soluble in organic solvents (e.g., dichloromethane) .

- Applications : Supramolecular synthesis, photometric copper detection, and cancer research due to its structural versatility .

5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin (Cl₄TPP, C₄₄H₂₆Cl₄N₄)

- Structure : Chlorine atoms on phenyl substituents.

- Molecular weight : 752.52 g/mol .

- Properties: Increased molecular weight and electron-withdrawing effects alter electronic absorption spectra and redox potentials compared to TPP .

- Applications : Photocatalysis and materials science, where halogen substituents enhance intermolecular interactions .

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine

Metalloporphyrins

Zinc(II) 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine (ZnTHPP)

- Structure : Zinc ion coordinated to the porphyrin core; hydroxyl groups on phenyl rings.

- Properties: Metallation enhances intersystem crossing, increasing singlet oxygen production (ΦΔ = 0.62 vs. 0.45 for non-metallated THPP) .

- Applications: Antibacterial photodynamic therapy, with encapsulation in lignin nanoparticles improving solubility and efficacy against Staphylococcus aureus .

Ruthenium(II) Carbonyl Tetraphenylporphyrin

Cationic and Hydrophilic Derivatives

T(MAP)PP (Cationic Porphyrin with Trimethylammonium Groups)

- Structure : Quaternary ammonium groups on propoxy chains.

- Properties : Water solubility and electrostatic interactions enhance binding to bacterial membranes .

- Applications : Antimicrobial coatings and light-driven disinfection systems .

5,10,15,20-Tetraphenyl-21H,23H-porphinetetrasulfonic Acid (TPPS)

Comparative Data Table

Key Research Findings

- Antibacterial Activity : Cationic porphyrins like T(MAP)PP exhibit superior bacterial membrane disruption under blue light (450–460 nm) compared to neutral derivatives .

- Electronic Tuning : Electron-withdrawing groups (e.g., Cl in Cl₄TPP) red-shift absorption spectra, while electron-donating groups (e.g., OCH₃) enhance fluorescence quantum yields .

- Metallation Effects : Zinc porphyrins (ZnTHPP) outperform free-base analogs in singlet oxygen generation, critical for photodynamic therapy .

Biologische Aktivität

21H,22H-Porphine, commonly referred to as porphine, is a fundamental structure in the class of compounds known as porphyrins. Its cyclic tetrapyrrole framework allows it to coordinate with various metal ions, which significantly alters its biological and chemical properties. This article explores the biological activity of 21H,22H-Porphine, including its mechanisms of action, applications in medicine and biology, and relevant case studies.

Structural Characteristics

The structure of 21H,22H-Porphine is characterized by four pyrrole rings interconnected by methine bridges, creating a planar and highly conjugated system. This arrangement facilitates extensive delocalization of π-electrons, contributing to its unique optical and electronic characteristics.

Biological Functions

Porphine and its derivatives exhibit significant biological activities that play critical roles in various biochemical processes:

- Oxygen Transport : Similar to hemoglobin, porphine can bind oxygen molecules, which is essential for cellular respiration.

- Photosynthesis : In chlorophyll derivatives, porphine's ability to absorb light is crucial for photosynthetic processes.

- Electron Transfer : Porphyrins are involved in electron transfer reactions in various metabolic pathways.

The biological activity of 21H,22H-Porphine can be attributed to several mechanisms:

- Metal Coordination : The ability to coordinate with metal ions (e.g., iron in heme) enhances its reactivity and functionality in biological systems.

- Redox Activity : Porphine can undergo redox reactions that play a role in oxidative stress responses.

- Enzyme Interaction : It may interact with specific enzymes or receptors, modulating biochemical pathways.

Case Studies and Research Findings

Recent studies have highlighted the importance of 21H,22H-Porphine in various applications:

- Cancer Therapy : Research indicates that porphyrin derivatives can be used in photodynamic therapy (PDT) for cancer treatment. For instance, hematoporphyrin derivatives have been shown to selectively accumulate in tumor cells and produce reactive oxygen species upon light activation, leading to cell death.

- Antimicrobial Activity : Some studies demonstrate that porphyrins exhibit antimicrobial properties against a range of pathogens. This is attributed to their ability to generate singlet oxygen upon light exposure.

- Neuroprotective Effects : Investigations into the neuroprotective potential of porphyrins suggest they may help mitigate oxidative stress in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The versatility of 21H,22H-Porphine lies in its ability to form various derivatives through metalation and functionalization. Below is a comparison highlighting its uniqueness against other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hemoglobin | Metalloporphyrin | Contains iron; essential for oxygen transport |

| Chlorophyll | Porphyrin derivative | Contains magnesium; critical for photosynthesis |

| Protoporphyrin IX | Metalloporphyrin | Precursor to heme; involved in hemoglobin synthesis |

| Tetra(4-carboxyphenyl)porphyrin | Functionalized porphyrin | Enhanced solubility and reactivity due to carboxyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.